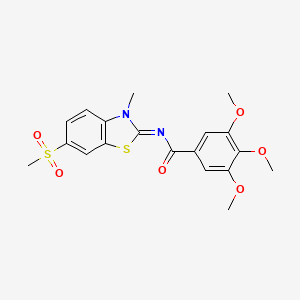

3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

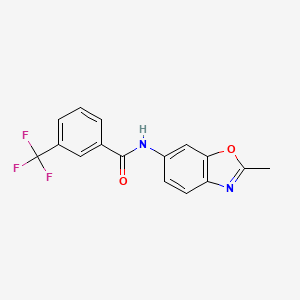

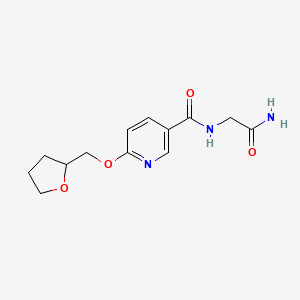

The compound is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, from pharmaceuticals to dyes . The 3,4,5-trimethoxy- part suggests that there are three methoxy (OCH3) groups attached to the benzene ring at positions 3, 4, and 5 . The N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene) part indicates the presence of a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements) with a sulfur and nitrogen atom .

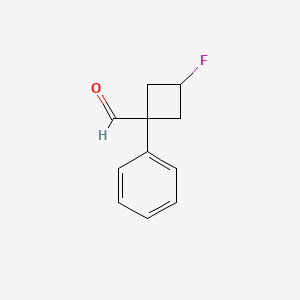

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzamide core would provide a planar structure, while the benzothiazole ring could introduce some three-dimensionality .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用

Electrophysiological Activity

Research on N-substituted benzamide derivatives has shown potential in the development of selective class III electrophysiological agents. These compounds exhibit potency comparable to known agents in in vitro and in vivo models, highlighting their relevance in studying cardiac arrhythmias and offering a basis for developing novel therapeutic agents (Morgan et al., 1990).

Anticancer Applications

Studies on indapamide derivatives, including benzamide compounds, have revealed significant proapoptotic activity against melanoma cell lines. This research suggests that certain benzamide derivatives could serve as a foundation for developing new anticancer medications, specifically targeting melanoma (Yılmaz et al., 2015).

Antimalarial and Potential COVID-19 Applications

Investigations into sulfonamides with antimalarial properties have also considered their potential utility against COVID-19. Computational studies and molecular docking suggest that these compounds could interact effectively with viral proteins, offering a new avenue for drug development against emerging infectious diseases (Fahim & Ismael, 2021).

Antibacterial and Antifungal Studies

Research on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has demonstrated enhanced antibacterial and antifungal activities compared to traditional antibiotics. This highlights the potential of benzamide and sulfonamide derivatives in developing new antimicrobial agents (Obasi et al., 2017).

Enzyme Inhibition for Cancer Therapy

Polymethoxylated-pyrazoline benzene sulfonamides, related to the chemical structure , have been explored for their cytotoxic activities and inhibitory effects on carbonic anhydrase enzymes. These compounds exhibit promising results against tumor cell lines, suggesting their potential in cancer therapy (Kucukoglu et al., 2016).

作用機序

Target of Action

Similar compounds with benzothiazole and sulfonamide groups have been known to exhibit antibacterial activity

Mode of Action

Compounds with similar structures have been found to exhibit antimicrobial activity . They are believed to interact with key functional proteins in bacterial cell division

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are lipid compounds produced by cyclooxygenase (cox) enzymes . This could potentially affect a variety of downstream effects related to inflammation and pain.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound might also have the potential to inhibit the growth of certain bacteria.

将来の方向性

特性

IUPAC Name |

3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMBTICMFNSNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)

![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)

![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)

![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)

![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)